6-(Pyridin-4-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction between 4-cyanopyridine and a suitable pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield alkylated derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(Pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid
- 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Uniqueness
6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C10H6N4 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-pyridin-4-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-6-9-5-10(14-7-13-9)8-1-3-12-4-2-8/h1-5,7H |
InChI Key |
ACWBZKFPRACQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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